1-[(tert-Butoxy)carbonyl]-2-ethyl-4-methoxypyrrolidine-2-carboxylic acid
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Overview
Description
1-[(tert-Butoxy)carbonyl]-2-ethyl-4-methoxypyrrolidine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group, which means it can be removed under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-Butoxy)carbonyl]-2-ethyl-4-methoxypyrrolidine-2-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile .
Industrial Production Methods
Industrial production methods for this compound often involve the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable process compared to traditional batch methods . This approach allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.
Chemical Reactions Analysis
Types of Reactions
1-[(tert-Butoxy)carbonyl]-2-ethyl-4-methoxypyrrolidine-2-carboxylic acid undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the Boc protecting group.
Substitution: The Boc group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Acids: Such as trifluoroacetic acid or hydrochloric acid for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group typically yields the free amine .
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-2-ethyl-4-methoxypyrrolidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a protecting group in organic synthesis to protect amine functionalities during multi-step synthesis.
Biology: Employed in the synthesis of peptides and other biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 1-[(tert-Butoxy)carbonyl]-2-ethyl-4-methoxypyrrolidine-2-carboxylic acid exerts its effects involves the protection of amine groups. The Boc group is added to the amine under basic conditions, forming a carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl dicarbonate: Another compound used for Boc protection.
tert-Butyloxycarbonyl-protected amino acids: Similar compounds used in peptide synthesis.
1-[(tert-Butoxy)carbonyl]amino-pyrrolidine-2-carboxylic acid: A related compound with similar protecting group properties.
Uniqueness
1-[(tert-Butoxy)carbonyl]-2-ethyl-4-methoxypyrrolidine-2-carboxylic acid is unique due to its specific structure, which includes an ethyl and methoxy group on the pyrrolidine ring. This structural feature can influence its reactivity and the types of reactions it undergoes, making it distinct from other Boc-protected compounds .
Properties
Molecular Formula |
C13H23NO5 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-ethyl-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H23NO5/c1-6-13(10(15)16)7-9(18-5)8-14(13)11(17)19-12(2,3)4/h9H,6-8H2,1-5H3,(H,15,16) |
InChI Key |
SMMUIQVBDSMIFY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(CN1C(=O)OC(C)(C)C)OC)C(=O)O |
Origin of Product |
United States |
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